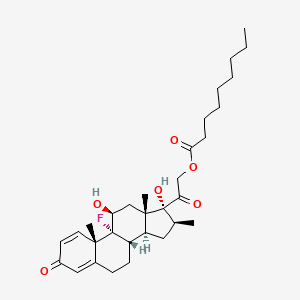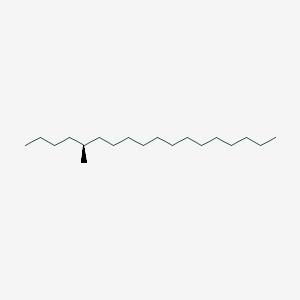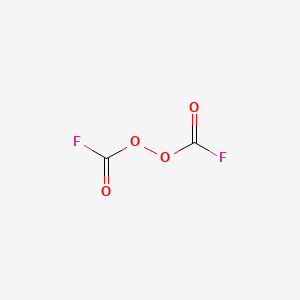![molecular formula C25H18B2O4 B13413684 9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid is a compound with significant interest in the field of organic chemistry It is a derivative of spirobifluorene, a molecule known for its rigid structure and unique electronic properties
Preparation Methods
The synthesis of 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid typically involves several steps. One common method starts with the preparation of 9,9’-spirobifluorene, which can be synthesized from fluorenone and a Grignard reagent, followed by a dehydrative ring closure . . Industrial production methods may involve similar synthetic routes but optimized for larger scale and higher efficiency.
Chemical Reactions Analysis
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioimaging and biosensing due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of materials for organic electronics, such as OLEDs and OPVs.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid exerts its effects is largely dependent on its electronic structure. The spirobifluorene core provides a rigid, three-dimensional framework that influences the compound’s electronic properties. The boronic acid groups can interact with various molecular targets, facilitating reactions such as cross-coupling . These interactions are crucial for its applications in organic electronics and other fields.
Comparison with Similar Compounds
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid can be compared with other spirobifluorene derivatives, such as:
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayltetrabenzoic acid: Used in the synthesis of metal-organic frameworks.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Employed as a blue-emitting material in electroluminescent devices.
2,2’-Diamino-9,9’-spirobifluorene: Utilized in the synthesis of various organic compounds. The uniqueness of 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid lies in its boronic acid groups, which enable specific reactions and applications not possible with other derivatives.
Properties
Molecular Formula |
C25H18B2O4 |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
(7'-borono-9,9'-spirobi[fluorene]-2'-yl)boronic acid |
InChI |
InChI=1S/C25H18B2O4/c28-26(29)15-9-11-19-20-12-10-16(27(30)31)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14,28-31H |
InChI Key |
SCDCPHNOIUZINR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



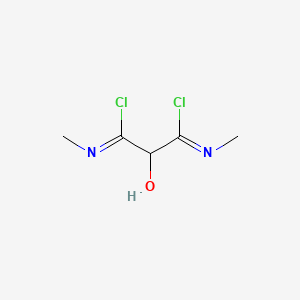
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
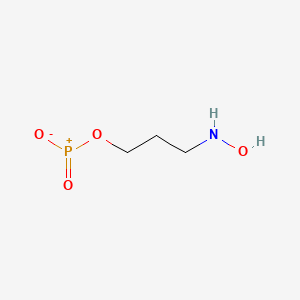
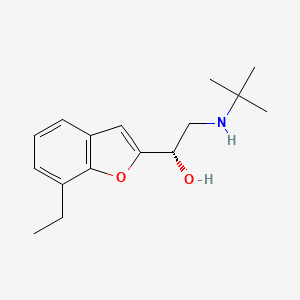
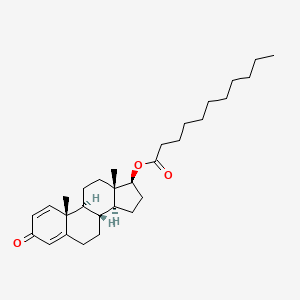
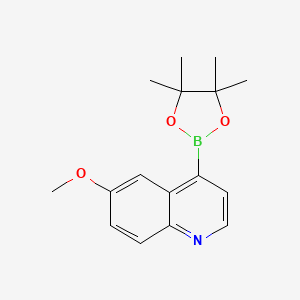
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

